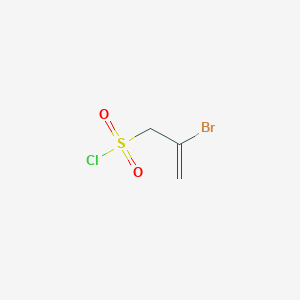
2-Bromoprop-2-ene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoprop-2-ene-1-sulfonyl chloride is an organosulfur compound with the molecular formula C₃H₄BrClO₂S. It is a versatile reagent used in organic synthesis, particularly in the preparation of sulfonyl derivatives. The compound is characterized by the presence of a bromine atom, a sulfonyl chloride group, and an alkene moiety, making it a valuable intermediate in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoprop-2-ene-1-sulfonyl chloride typically involves the reaction of 2-bromopropene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CH2=CBrCH3+ClSO2OH→CH2=CBrCH2SO2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
2-Bromoprop-2-ene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Addition Reactions: The alkene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides, resulting in the formation of dihalides and haloalkanes.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Addition Reactions: Halogenation reactions are performed using reagents like bromine or chlorine in the presence of a catalyst, such as iron(III) chloride.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium hydride are employed to induce elimination reactions.
Major Products
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, dihalides, and alkenes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Bromoprop-2-ene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
作用机制
The mechanism of action of 2-Bromoprop-2-ene-1-sulfonyl chloride involves the reactivity of its functional groups. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The alkene moiety can undergo addition reactions with electrophiles, further expanding its utility in organic synthesis .
相似化合物的比较
Similar Compounds
- 2-Chloroprop-2-ene-1-sulfonyl chloride
- 2-Iodoprop-2-ene-1-sulfonyl chloride
- 2-Bromoprop-2-ene-1-sulfonic acid
Uniqueness
Compared to similar compounds, 2-Bromoprop-2-ene-1-sulfonyl chloride offers a unique combination of reactivity due to the presence of both the bromine atom and the sulfonyl chloride group. This dual functionality allows for a broader range of chemical transformations, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
2-bromoprop-2-ene-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrClO2S/c1-3(4)2-8(5,6)7/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJHWYFTOZAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CS(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)
![N-{3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}-N-(2-thienylmethyl)amine](/img/structure/B2537100.png)
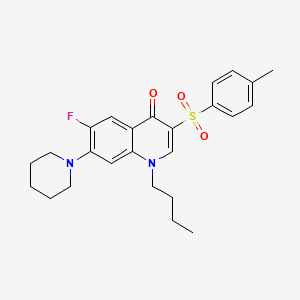
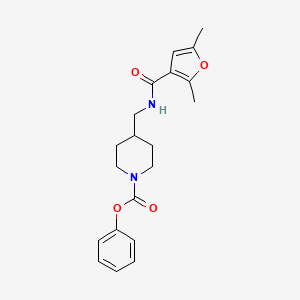
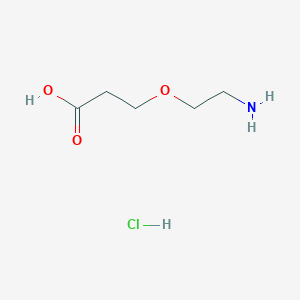
![5-[(2,4-dimethylbenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2537110.png)
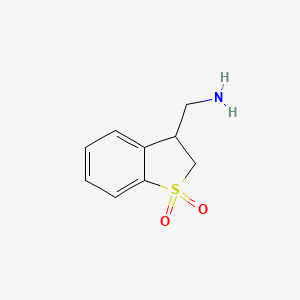
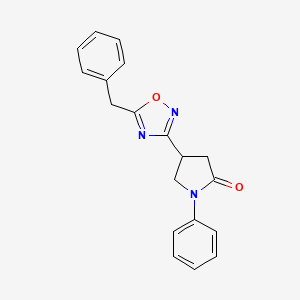
![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2537115.png)

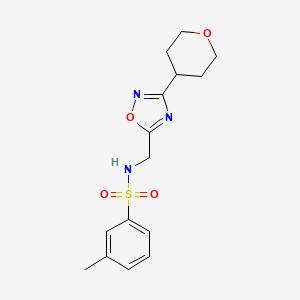
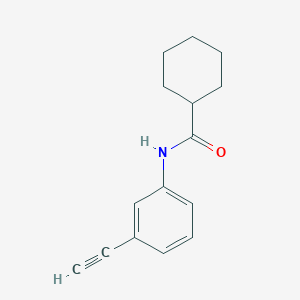

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2537122.png)
